2-[(HYDRAZINECARBONYL)METHYL]-4-METHYL-N-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE
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Overview
Description
2-[(HYDRAZINECARBONYL)METHYL]-4-METHYL-N-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a thiazole ring, a hydrazino group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(HYDRAZINECARBONYL)METHYL]-4-METHYL-N-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Hydrazino Group: The hydrazino group can be introduced by reacting the thiazole intermediate with hydrazine hydrate under reflux conditions.
Attachment of the Carboxamide Group: The carboxamide group can be attached through the reaction of the hydrazino-thiazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(HYDRAZINECARBONYL)METHYL]-4-METHYL-N-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group may yield azo compounds, while reduction of the carboxamide group may produce primary or secondary amines.
Scientific Research Applications
2-[(HYDRAZINECARBONYL)METHYL]-4-METHYL-N-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anti-cancer activity.
Industrial Processes: Its unique chemical reactivity makes it useful in various industrial applications, including the synthesis of other complex molecules and materials.
Mechanism of Action
The exact mechanism of action of 2-[(HYDRAZINECARBONYL)METHYL]-4-METHYL-N-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE is not fully understood. it is believed to exert its effects by:
Inhibiting Enzymes: The compound may inhibit enzymes involved in cell growth and proliferation, thereby exhibiting anti-cancer activity.
Modulating Gene Expression: It has been shown to modulate the expression of genes involved in cancer progression, further supporting its potential as a cancer therapy agent.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydrazino-2-oxoethyl)-2-(3-methylphenoxy)acetamide: This compound shares the hydrazino and oxoethyl groups but differs in the presence of a phenoxy group instead of a thiazole ring.
3-Methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide: This compound has a similar hydrazino and oxoethyl structure but includes a benzamide group instead of a thiazole ring.
Uniqueness
2-[(HYDRAZINECARBONYL)METHYL]-4-METHYL-N-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of a thiazole ring, hydrazino group, and carboxamide group
Properties
IUPAC Name |
2-(2-hydrazinyl-2-oxoethyl)-4-methyl-N-[(3-methylphenyl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9-4-3-5-11(6-9)8-17-15(21)14-10(2)18-13(22-14)7-12(20)19-16/h3-6H,7-8,16H2,1-2H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEADHSBURFLND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=C(N=C(S2)CC(=O)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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